Neospiramycin
Descripción general
Descripción
Neospiramycin is a macrolide antibiotic and a derivative of spiramycin . It is active against the macrolide-sensitive KB210, but not the macrolide-resistant KB224, strain of S. aureus . It is also active against B. cereus, B. subtilis, M. luteus, E. coli, and K. pneumoniae .
Synthesis Analysis
Neospiramycin (NSPI) is the main metabolite of SPI which results from the hydrolysis of the α-mycarose side chain moiety . NSPI has about 88% antimicrobial activity compared with the parent drug, SPI .
Molecular Structure Analysis
The molecular formula of Neospiramycin is C36H62N2O11 . It has a molecular weight of 698.88 . The structure of Neospiramycin is a 16-membered ring macrolide .
Chemical Reactions Analysis
The study investigated the possibility of the change in the molecular mass of spiramycin due to the intrusion of most commonly used solvents into spiramycin chemical structure during LC-MS/MS analysis . It was revealed that water, ethanol, and methanol as protic solvents can add to the formyl group of spiramycin molecules during standard solutions preparation .
Physical And Chemical Properties Analysis
Neospiramycin is a solid substance . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Creating Deaf Animal Models : Neospiramycin is used in scientific research to create deaf animal models for experiments involving intracochlear electrical stimulation, such as with model cochlear prosthesis electrodes (Leake-Jones et al., 1982).
Impacting Seed Germination and Growth : It impacts the germination speed and seedling growth of rice seeds and inhibits the gibberellin-induced expression of alpha-amylase in secretory tissues (Kashem et al., 2000).
Treating Toxoplasma Infection : Neospiramycin, as a major metabolite of spiramycin, is widely used to treat Toxoplasma infection during pregnancy to reduce the risk of congenital toxoplasmosis in infants (Gratzl et al., 2002).
Biosynthesis of Spiramycin : It is involved in the biosynthesis of spiramycin, a 16-membered macrolide antibiotic (Ōmura et al., 1979).
Inhibiting Cell Division and Growth : Neomycin, which includes neospiramycin, disrupts mitotic progression in cells of Tradescantia, which may involve polyphosphoinositide cycling (Larsen et al., 1991).
Selective Decontamination : Used during selective decontamination of the gastrointestinal tract, it has a selective effect on human faecal flora in vitro (Hazenberg et al., 1984).
Antimicrobial Activity : Neospiramycin derivatives have shown antimicrobial activity in vitro with certain derivatives being more active than others (Sano et al., 1984).
Analytical Method Development : Methods have been developed using high-performance liquid chromatography (HPLC) for determining spiramycin I and its metabolite neospiramycin I in various substances, which is useful for detecting drug-resistant bacteria (Horie et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
Record name | Neospiramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neospiramycin | |
CAS RN |
70253-62-2, 102418-06-4 | |
Record name | Neospiramycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neospiramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neospiramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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